Antimycobacterial Potency: 1-Benzofuran-5-amine vs. 5-Aminobenzothiophene
In a direct head-to-head evaluation of aminated benzo-fused heterocycles against *Mycobacterium smegmatis*, 1-Benzofuran-5-amine (reported as 5-aminobenzofuran 3ja) demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL. This activity was compared directly against the sulfur-containing heterocyclic analogs, 5-aminobenzothiophene (3ia) and 6-aminobenzothiophene (3ma), both of which exhibited a more potent MIC of 0.78 µg/mL [1]. This quantitative difference underscores that while the benzofuran scaffold possesses intrinsic antimicrobial activity, the replacement of oxygen with sulfur significantly enhances potency. This data provides a crucial benchmark for researchers selecting the optimal heterocyclic core for antimycobacterial drug discovery.
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1.56 µg/mL (as 5-aminobenzofuran 3ja) |
| Comparator Or Baseline | 5-aminobenzothiophene (3ia) and 6-aminobenzothiophene (3ma): MIC = 0.78 µg/mL |
| Quantified Difference | 2-fold higher MIC (lower potency) compared to aminobenzothiophenes |
| Conditions | In vitro assay against *Mycobacterium smegmatis* |
Why This Matters
This quantifies the scaffold-specific activity, enabling informed selection between benzofuran and benzothiophene cores in antimycobacterial programs and justifying the procurement of the precise heterocycle for SAR studies.
- [1] Alelaiwi, S. H., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of *Mycobacterium smegmatis*. *Bioorganic & Medicinal Chemistry Letters*, 63, 128650. View Source
